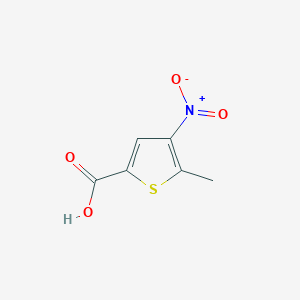

5-Methyl-4-nitrothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDBBNDAVUUGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389350 | |

| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36050-35-8 | |

| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details two distinct synthetic pathways, including specific experimental protocols, quantitative data, and a visual representation of the reaction schemes.

Introduction

This compound is a substituted thiophene derivative incorporating both an electron-donating methyl group and electron-withdrawing nitro and carboxylic acid groups. This unique electronic arrangement makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including novel therapeutic agents and functional materials. The regioselective introduction of the nitro group at the 4-position is a key challenge in its synthesis, governed by the directing effects of the pre-existing substituents on the thiophene ring. The methyl group at the 5-position directs electrophilic substitution to the 4-position (ortho), while the carboxylic acid group at the 2-position also directs to the 4-position (meta). This alignment of directing effects facilitates the desired regioselectivity.

This guide outlines two effective methods for the synthesis of this compound, starting from the commercially available 5-methylthiophene-2-carboxylic acid.

Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified, differing in their nitrating agents and reaction conditions.

-

Pathway A: Direct nitration of 5-methylthiophene-2-carboxylic acid using a mixture of fuming nitric acid and acetic anhydride.

-

Pathway B: Direct nitration of 5-methylthiophene-2-carboxylic acid using a nitrating mixture in concentrated sulfuric acid at low temperatures.

The choice of pathway may depend on the desired scale, available reagents, and safety considerations.

Visualization of Synthesis Pathways

The following diagram illustrates the two synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Pathway A: Nitration using Fuming Nitric Acid and Acetic Anhydride

This procedure is adapted from the synthesis of the corresponding methyl ester and involves the direct nitration of 5-methylthiophene-2-carboxylic acid.[1]

Materials:

-

5-Methylthiophene-2-carboxylic acid

-

Fuming nitric acid

-

Acetic anhydride (Ac₂O)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled to -20 °C, add acetic anhydride (5 equivalents).

-

Slowly add fuming nitric acid (3 equivalents) dropwise to the acetic anhydride while maintaining the temperature at -20 °C.

-

Once the addition is complete, add 5-methylthiophene-2-carboxylic acid (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Transfer the reaction vessel to an ice bath and stir the mixture at 0 °C for 1.5 hours.

-

After the reaction is complete, pour the mixture into a beaker containing a large amount of crushed ice.

-

Allow the ice to melt completely. The product will precipitate out of the solution.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Quantitative Data for Pathway A

| Parameter | Value |

| Starting Material | 5-Methylthiophene-2-carboxylic acid |

| Nitrating Agent | Fuming Nitric Acid / Acetic Anhydride |

| Molar Ratio (Substrate:HNO₃:Ac₂O) | 1 : 3 : 5 |

| Reaction Temperature | -20 °C to 0 °C |

| Reaction Time | 1.5 hours |

| Yield | 66% |

Pathway B: Nitration in Sulfuric Acid

This method, as described by Campaigne and Grose, provides an alternative route with potentially improved yields by carefully controlling the temperature.[2]

Materials:

-

5-Methylthiophene-2-carboxylic acid (5-Methyl-2-thenoic acid)

-

Concentrated sulfuric acid

-

Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)

Procedure:

-

In a reaction vessel equipped for low-temperature reactions, dissolve 5-methylthiophene-2-carboxylic acid in concentrated sulfuric acid.

-

Cool the solution to -5 °C.

-

Slowly add the nitrating mixture dropwise to the solution while vigorously stirring and maintaining the temperature at -5 °C.

-

Crucial Note: It is important to maintain the temperature at or below -5 °C. Above this temperature, the replacement of the carboxyl group to form 3,5-dinitro-2-methylthiophene can occur, which will lower the yield of the desired product.

-

After the addition is complete, continue to stir the reaction mixture at -5 °C for a specified time (monitoring by TLC is recommended).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

Quantitative Data for Pathway B

| Parameter | Value |

| Starting Material | 5-Methylthiophene-2-carboxylic acid |

| Reaction Medium | Concentrated Sulfuric Acid |

| Reaction Temperature | -5 °C |

| Reported Outcome | Improved Yields |

Physicochemical Data

The following table summarizes the known physicochemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | Beige crystalline powder |

| This compound | C₆H₅NO₄S | 187.17 | Not specified |

Concluding Remarks

The synthesis of this compound can be successfully achieved through the direct nitration of 5-methylthiophene-2-carboxylic acid. The choice between the two presented pathways will depend on laboratory capabilities and safety protocols. The acetic anhydride method (Pathway A) is well-documented with a specific yield, while the sulfuric acid method (Pathway B) suggests the potential for higher yields with strict temperature control. For professionals in drug development and scientific research, these protocols offer a solid foundation for obtaining this key synthetic intermediate. It is strongly recommended to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment, as they involve the use of strong acids and highly reactive nitrating agents.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Methyl-4-nitrothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to a lack of extensive published experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to empower researchers to characterize this and similar novel chemical entities.

Core Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅NO₄S | [1][2] |

| Molecular Weight | 187.17 g/mol | [1][2] |

| CAS Number | 36050-35-8 | [1][3] |

| Predicted Boiling Point | 368.4 °C at 760 mmHg | [4] |

| Predicted Density | 1.565 g/cm³ | [4] |

| Melting Point | Not available | [2] |

| pKa | Not available | |

| Aqueous Solubility | Not available | |

| LogP | Not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range at a depressed temperature suggests the presence of impurities.

Methodology: Capillary Method [5][6]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating and Observation: The sample is heated gradually, with the temperature rise slowed to approximately 1-2 °C per minute as the expected melting point is approached.[6]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point of the substance.[6][7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its solubility, absorption, and distribution in biological systems.

Methodology: Potentiometric Titration [8][9]

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if aqueous solubility is low.[8] The final concentration should be in the range of 1 mM.[9]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution using a burette.[9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8][10]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the bioavailability of a potential drug candidate.

Methodology: Shake-Flask Method [11][12]

-

Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 for Biopharmaceutics Classification System) in a sealed container.[13]

-

Incubation: The mixture is agitated in a constant temperature shaker bath (typically 37 °C for physiological relevance) until equilibrium is reached.[13][14] This may take 24 to 72 hours.[11][13]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[13]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11] A standard calibration curve for the compound is required for accurate quantification.[11]

LogP Determination

The partition coefficient (LogP) describes the lipophilicity of a compound and its preference for a nonpolar versus a polar environment. It is a key determinant of a drug's ability to cross cell membranes.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [15][16]

-

System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[16]

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system to determine their retention times.[15] A calibration curve is constructed by plotting the logarithm of the capacity factor (k) against the known LogP values.[15]

-

Sample Analysis: The test compound is injected into the same HPLC system under identical conditions to obtain its retention time.[15]

-

LogP Calculation: The capacity factor for the test compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.[15]

Visualized Workflows

The following diagrams illustrate the logical flow of processes for the synthesis and physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Representative Synthesis Workflow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. CAS#:36050-35-8 | 2-Methyl-3-nitrothiophene-5-carboxylic Acid | Chemsrc [chemsrc.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

5-Methyl-4-nitrothiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

CAS Number: 36050-35-8

Abstract

This technical whitepaper provides a comprehensive overview of 5-Methyl-4-nitrothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this guide consolidates its known chemical and physical properties. Furthermore, it presents detailed experimental protocols for the synthesis of closely related and structurally similar thiophene derivatives, offering a foundational methodology for the preparation of the title compound. The therapeutic potential is explored through the lens of structure-activity relationships of analogous thiophene-based molecules, which have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutic agents.

Introduction

Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this scaffold.[1] The thiophene ring acts as a versatile pharmacophore, and its derivatives have shown a broad spectrum of pharmacological activities. This compound, with its distinct substitution pattern, presents an intriguing candidate for further investigation in drug discovery programs. The presence of a carboxylic acid moiety, a nitro group, and a methyl group on the thiophene core provides multiple points for structural modification and optimization of biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| CAS Number | 36050-35-8 | [2] |

| Molecular Formula | C₆H₅NO₄S | [2] |

| Molecular Weight | 187.17 g/mol | [2] |

| Boiling Point | 368.4°C at 760 mmHg | |

| Flash Point | 176.6°C | |

| Density | 1.637 g/cm³ | |

| Storage | Room temperature | [2] |

| Appearance | Powder |

Synthesis and Experimental Protocols

Representative Synthesis of a Nitro-Thiophene Carboxylic Acid Derivative

This protocol describes the synthesis of the methyl ester, which would be followed by hydrolysis to obtain the desired carboxylic acid.

Step 1: Nitration of 5-methyl-2-thiophenecarboxylic acid

-

Fuming nitric acid (3 equivalents) is added dropwise to acetic anhydride (5 equivalents) at -20°C.

-

5-methyl-2-thiophenecarboxylic acid (1 equivalent) is then added portion-wise, and the mixture is placed in an ice bath.

-

After stirring at 0°C for 1.5 hours, the reaction mixture is poured into ice.

-

Once the ice has melted, the precipitate is filtered off to yield the nitrated intermediate.

Step 2: Esterification (for Methyl 5-Methyl-4-nitrothiophene-2-carboxylate)

-

To a 1M solution of the nitrated intermediate in methanol, concentrated sulfuric acid (1.4 equivalents) is added at room temperature.

-

The mixture is stirred overnight at reflux.

-

All volatile components are evaporated under vacuum.

-

The residual material is mixed with water, and the resulting solution is extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield Methyl 5-Methyl-4-nitrothiophene-2-carboxylate.[3]

Step 3: Hydrolysis to this compound (Proposed)

A standard ester hydrolysis protocol would be employed to obtain the final carboxylic acid.

-

The methyl ester is dissolved in a mixture of methanol and water.

-

An excess of a base, such as sodium hydroxide, is added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the broader class of thiophene carboxylic acid derivatives has been extensively studied and has shown significant potential in various therapeutic areas.

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties.[4] The presence of carboxylic acid and methyl groups are structural features often associated with activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[4]

Antimicrobial and Antifungal Activity

Derivatives of thiophene have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated significant antimicrobial effects.[5]

Anticancer Activity

The thiophene scaffold is present in several anticancer agents.[1] Structure-activity relationship (SAR) studies on various thiophene derivatives have indicated that substitutions on the thiophene ring can significantly influence their cytotoxic activity against different cancer cell lines.

Hypothesized Biological Screening Workflow

Caption: A proposed workflow for evaluating the biological activity of the title compound.

Signaling Pathways: A Predictive Outlook

Given the absence of specific studies on this compound, it is not possible to definitively place it within a known signaling pathway. However, based on the activities of related thiophene compounds, one could hypothesize its potential involvement in pathways related to inflammation and cancer.

For instance, if the compound exhibits anti-inflammatory effects through COX-2 inhibition, it would modulate the arachidonic acid pathway, leading to a downstream reduction in prostaglandin synthesis. Should it possess anticancer properties, it might interfere with signaling cascades crucial for cell proliferation, survival, or angiogenesis, such as the MAPK/ERK or PI3K/Akt pathways.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.

Conclusion

This compound represents a chemical entity with untapped potential in the realm of drug discovery. While direct biological data remains elusive, the established importance of the thiophene scaffold in medicinal chemistry suggests that this compound warrants further investigation. The synthetic methodologies and biological screening strategies outlined in this guide, derived from closely related analogues, provide a solid framework for initiating such studies. Future research focused on the synthesis and comprehensive biological evaluation of this compound and its derivatives could unveil novel therapeutic agents with significant clinical promise.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

Structure Elucidation of 5-Methyl-4-nitrothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to the absence of publicly available experimental data, this document presents predicted spectroscopic information based on established principles of organic chemistry and spectroscopy. It includes anticipated data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, organized into clear tabular formats for ease of reference. Furthermore, a putative synthesis protocol is detailed, offering a potential route for the preparation of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives.

Chemical Structure and Properties

This compound is a substituted thiophene derivative containing a carboxylic acid, a methyl group, and a nitro group. These functional groups are expected to significantly influence the molecule's chemical reactivity and spectroscopic properties.

Molecular Formula: C₆H₅NO₄S[1][2]

Molecular Weight: 187.17 g/mol [1][2]

Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~8.0 | Singlet | 1H | Thiophene proton (H-3) |

| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Carboxylic acid carbon (-COOH) |

| ~150 | Thiophene carbon (C-5) |

| ~148 | Thiophene carbon (C-4) |

| ~135 | Thiophene carbon (C-2) |

| ~128 | Thiophene carbon (C-3) |

| ~16 | Methyl carbon (-CH₃) |

Predicted solvent: DMSO-d₆

FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1550 - 1500 | Strong | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | Strong | N-O symmetric stretch (Nitro group) |

| 1450 - 1400 | Medium | C-H bend (Methyl group) |

| 1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |

| 920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 187 | [M]⁺, Molecular ion |

| 170 | [M - OH]⁺ |

| 142 | [M - NO₂]⁺ |

| 125 | [M - NO₂ - OH]⁺ |

| 97 | [M - COOH - NO₂]⁺ |

Putative Synthesis Protocol

A potential synthetic route to this compound involves the nitration of 5-methylthiophene-2-carboxylic acid. The starting material is commercially available.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Procedure:

-

Dissolution: Dissolve 5-methylthiophene-2-carboxylic acid in a minimal amount of concentrated sulfuric acid at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Precipitation and Filtration: The product is expected to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its structure and purity.

Structure-Spectra Correlation

The following diagram illustrates the correlation between the proposed structure and the predicted spectroscopic data.

Caption: Correlation of the chemical structure with predicted spectroscopic data.

Conclusion

This technical guide provides a theoretical framework for the structure elucidation of this compound. The predicted spectroscopic data and the proposed synthetic protocol offer valuable guidance for researchers. It is imperative that future experimental work be conducted to validate and refine the information presented herein. Such studies will be crucial for the definitive characterization and potential application of this compound in various scientific and industrial fields.

References

5-methyl-4-nitro-2-thiophenecarboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-methyl-4-nitro-2-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual framework for the investigation of its potential biological activities, drawing from research on structurally related compounds.

Core Physicochemical Data

The essential molecular data for 5-methyl-4-nitro-2-thiophenecarboxylic acid is summarized below. These values are fundamental for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C6H5NO4S |

| Molecular Weight | 187.176 g/mol [1] |

Synthesis Protocol

The synthesis of 5-methyl-4-nitro-2-thiophenecarboxylic acid is achieved through the nitration of 5-methyl-2-thiophenecarboxylic acid. The following protocol is adapted from established procedures for the nitration of similar thiophene derivatives.[2]

Objective: To introduce a nitro group at the 4-position of the thiophene ring of 5-methyl-2-thiophenecarboxylic acid.

Materials:

-

5-methyl-2-thiophenecarboxylic acid

-

Fuming nitric acid

-

Acetic anhydride (Ac2O)

-

Ice

-

Deionized water

-

Filtration apparatus

-

Beakers and flasks

-

Stirring plate and stir bar

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath to maintain a temperature of -20°C, slowly add fuming nitric acid (3 equivalents) dropwise to acetic anhydride (5 equivalents) with constant stirring.

-

Addition of Starting Material: Once the nitrating mixture is prepared and cooled, add 5-methyl-2-thiophenecarboxylic acid (1 equivalent) portion-wise to the mixture.

-

Reaction: Maintain the reaction mixture in an ice bath and stir at 0°C for approximately 1.5 hours.

-

Quenching: Pour the reaction mixture into a beaker containing a large amount of crushed ice.

-

Precipitation and Isolation: Allow the ice to melt completely. The product, 5-methyl-4-nitro-2-thiophenecarboxylic acid, will precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water and dry thoroughly.

Potential Biological Activity and Investigative Workflow

While specific biological activities of 5-methyl-4-nitro-2-thiophenecarboxylic acid are not extensively documented, related nitrothiophene compounds have demonstrated notable antimicrobial, antifungal, and antitubercular properties.[3][4][5] For instance, derivatives of 5-nitro-2-thiophenecarboxaldehyde have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[3][4] The nitro group is often a key pharmacophore in such compounds, contributing to their mechanism of action.

The following diagram outlines a logical workflow for the preliminary investigation of the biological activities of 5-methyl-4-nitro-2-thiophenecarboxylic acid.

Caption: A logical workflow for the synthesis and biological evaluation of 5-methyl-4-nitro-2-thiophenecarboxylic acid.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Methyl-4-nitrothiophene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-4-nitrothiophene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a logical framework for solvent selection in research and development settings.

Theoretical Solubility Profile

This compound (C₆H₅NO₄S, Molar Mass: 187.17 g/mol ) is a substituted thiophene derivative containing a carboxylic acid group, a nitro group, and a methyl group.[1][2] The solubility of this compound in organic solvents is dictated by the interplay of these functional groups and the overall molecular structure.

-

Carboxylic Acid Group (-COOH): This polar group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The acidic nature of the carboxylic acid also implies that it will be highly soluble in basic aqueous solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to the formation of a salt.[3][4]

-

Nitro Group (-NO₂): The highly polar nitro group contributes to the overall polarity of the molecule, which would favor solubility in more polar solvents.

-

Thiophene Ring, Methyl Group (-CH₃): These components contribute to the nonpolar character of the molecule. This suggests that the compound will have some solubility in less polar solvents, and the overall solubility will be a balance between the polar and nonpolar characteristics.

In general, for carboxylic acids, solubility in water is limited, especially for larger molecules.[4] As an organic compound with a significant nonpolar backbone, this compound is expected to be sparingly soluble in water but more soluble in a range of organic solvents. The principle of "like dissolves like" is a useful starting point for solvent selection. Solvents with similar polarity and hydrogen bonding capabilities are likely to be effective.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of this compound in organic solvents.

This initial screening method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[5]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[5]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[5]

-

Visually observe the mixture to determine if the solid has dissolved.

-

Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

-

Record the observations.

This method provides precise quantitative solubility data at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the remaining solid residue. The solubility can then be calculated in g/100 mL or other units.

-

Alternatively, the concentration of the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry by comparing the response to a calibration curve prepared with known concentrations of the compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical processes for solubility testing and solvent selection.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-nitrothiophene-2-carboxylic acid

Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for 5-Methyl-4-nitrothiophene-2-carboxylic acid. The following guide provides predicted spectroscopic characteristics based on the chemical structure of the molecule and general principles of spectroscopy. It also outlines standard experimental protocols for obtaining such data. This information is intended to assist researchers, scientists, and drug development professionals in the analysis of this compound.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by analyzing its functional groups: a carboxylic acid, a nitro group, a methyl group, and a substituted thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift is dependent on concentration and solvent due to hydrogen bonding. This peak may be broad and exchangeable with D₂O. |

| Thiophene Ring Proton | 8.0 - 8.5 | Singlet | The exact shift is influenced by the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. |

| Methyl Group (-CH₃) | 2.5 - 2.8 | Singlet | The chemical shift is slightly downfield due to the attachment to the aromatic thiophene ring. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | |

| Thiophene Ring Carbons | 120 - 160 | The specific shifts for the four carbons in the thiophene ring will vary depending on their substitution. The carbon bearing the nitro group will be significantly deshielded. |

| Methyl Carbon (-C H₃) | 15 - 20 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The conjugation with the thiophene ring may lower the frequency. |

| N-O Stretch (Nitro Group) | 1500 - 1550 and 1340 - 1380 | Strong, two bands | These correspond to the asymmetric and symmetric stretching vibrations of the nitro group. |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak | |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 187.00 | Molecular ion peak. The molecular weight of C₆H₅NO₄S is 187.18 g/mol . |

| [M-OH]⁺ | 170.00 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-NO₂]⁺ | 141.01 | Loss of the nitro group. |

| [M-COOH]⁺ | 142.01 | Loss of the carboxyl group. |

General Experimental Protocols

The following are general procedures for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an organic compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Commercial Availability and Technical Profile of 5-Methyl-4-nitrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 5-Methyl-4-nitrothiophene-2-carboxylic acid (CAS No. 36050-35-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering consolidated information on procurement, physical properties, and a proposed synthesis pathway.

Commercial Availability

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically supplied in small quantities, reflecting its primary use in laboratory-scale synthesis and discovery activities.

A summary of known suppliers and their offerings is presented in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Pharmalego | This compound | 36050-35-8 | C6H5NO4S | Offers high-purity intermediates for drug R&D. |

| Santa Cruz Biotechnology, Inc. | This compound | 36050-35-8 | C6H5NO4S | A well-known supplier of biochemicals and research reagents. |

| Generic Supplier | This compound | 36050-35-8 | C6H5NO4S | Available in 1-gram quantities; intended for professional research and industrial use only.[1] |

Physicochemical Properties

A compilation of the available physicochemical data for this compound is provided in Table 2. This information is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 187.17 g/mol | [1] |

| Molecular Formula | C6H5NO4S | [1] |

| CAS Number | 36050-35-8 | [1] |

| Boiling Point | 368.4 °C at 760 mmHg | Supplier Data |

| Flash Point | 176.6 °C | Supplier Data |

| Refractive Index | 1.637 | Supplier Data |

| Storage | Room temperature | [1] |

Synthesis of this compound

The primary literature reference for the synthesis of this compound is a 1957 publication in the Journal of the American Chemical Society. While the full experimental details from this specific publication could not be accessed for this guide, a plausible synthetic route can be inferred from established thiophene chemistry. The proposed pathway involves the nitration of a suitable 5-methylthiophene-2-carboxylic acid precursor.

Proposed Synthetic Pathway

The synthesis is expected to proceed via the nitration of 5-methylthiophene-2-carboxylic acid. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The electron-donating methyl group and the electron-withdrawing carboxylic acid group will direct the nitration to the 4-position of the thiophene ring.

A generalized workflow for this synthesis is depicted below.

References

starting materials for 5-Methyl-4-nitrothiophene-2-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through the direct nitration of 5-methylthiophene-2-carboxylic acid. This approach leverages a commercially available starting material and a well-established nitration methodology. The key transformation involves the regioselective introduction of a nitro group at the C4 position of the thiophene ring.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

Reaction: Nitration of 5-methylthiophene-2-carboxylic acid.

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride (5 equivalents) to -20°C using an appropriate cooling bath.

-

To the cooled acetic anhydride, add fuming nitric acid (3 equivalents) dropwise, ensuring the temperature is maintained at -20°C.

-

Once the addition of nitric acid is complete, add 5-methylthiophene-2-carboxylic acid (1 equivalent) portion-wise to the reaction mixture.

-

After the addition of the thiophene derivative, transfer the reaction vessel to an ice bath and stir the mixture at 0°C for 1.5 hours.

-

Upon completion of the reaction time, pour the reaction mixture into a beaker containing crushed ice.

-

Allow the ice to melt completely, which will result in the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

The resulting solid is this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Yield (%) |

| 5-methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | 1 | - |

| Fuming Nitric Acid | HNO₃ | 63.01 | 3 | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5 | - |

| This compound | C₆H₅NO₄S | 187.17 | - | 66 |

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

Thermal Stability of 5-Methyl-4-nitrothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-Methyl-4-nitrothiophene-2-carboxylic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this document establishes a framework for its evaluation based on data from structurally similar compounds, outlines detailed experimental protocols for its analysis, and discusses the anticipated decomposition behavior based on established chemical principles.

Introduction to Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, storage, and overall safety profile. Unstable compounds can undergo exothermic decomposition, posing significant risks of runaway reactions and explosions. For nitroaromatic compounds, which are known for their energetic properties, a thorough understanding of thermal behavior is a prerequisite for safe handling and development. This compound, a substituted nitrothiophene, contains functional groups that suggest a potential for thermal instability. This guide serves as a resource for researchers to assess and understand the thermal hazards associated with this and similar molecules.

Comparative Thermal Analysis Data

While no direct thermal decomposition data for this compound is available, the thermal behavior of nitrobenzoic acid isomers offers a valuable comparative baseline. These compounds share the key structural motifs of a nitro group and a carboxylic acid on an aromatic ring system. The following table summarizes key thermal stability parameters obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Compound | Onset Decomposition Temp. (T₀) (°C) | Peak Exothermic Temp. (Tₚ) (°C) | Heat of Decomposition (ΔH₂) (J/g) | Apparent Activation Energy (Eₐ) (kJ/mol) |

| o-Nitrobenzoic Acid | 215 - 225 | 230 - 240 | 335 - 542 | 131.31 |

| m-Nitrobenzoic Acid | 240 - 250 | 255 - 265 | 458 - 600 | 203.43 |

| p-Nitrobenzoic Acid | 270 - 280 | 285 - 295 | 542 - 1004 | 157.00 |

Data presented is a synthesized representation from studies on nitrobenzoic acid isomers and may vary based on experimental conditions such as heating rate. This data is for comparative purposes only.[1]

Predicted Thermal Decomposition Behavior

The thermal stability of this compound is influenced by the interplay of its substituents on the thiophene ring.

-

Nitro Group: As a strong electron-withdrawing group, the nitro group is the primary driver of thermal instability. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[2][3]

-

Carboxylic Acid Group: The carboxylic acid can undergo decarboxylation at elevated temperatures. The mechanism can be complex and may not follow simple unimolecular pathways.[4][5]

-

Methyl Group: This electron-donating group may have a modest stabilizing effect on the aromatic ring. However, its position relative to the nitro group is critical. An ortho-relationship, as seen with o-nitrotoluene, can introduce unique, lower-energy decomposition pathways through intramolecular hydrogen abstraction.[3]

-

Thiophene Ring: The sulfur heteroatom influences the electronic distribution of the ring and can participate in decomposition reactions.

Given the ortho-relationship between the methyl and nitro groups in this compound, a potential decomposition pathway could involve an intramolecular rearrangement, similar to that observed in o-nitrotoluene, which tends to lower the decomposition temperature compared to other isomers.[3] The decomposition is expected to be a multi-step process involving decarboxylation and the release of gaseous products such as NO₂, CO₂, and CO.[2]

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, peak exothermic temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a pressure-resistant crucible (e.g., gold-plated stainless steel).[6]

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate. A typical heating rate for hazard assessment is 5 or 10°C/min.[6]

-

Baseline Correction: Perform a baseline run with an empty crucible under the same conditions.

-

-

Data Analysis: Subtract the baseline from the sample run. Determine the onset temperature (Tₒ) using the tangent method, the peak exothermic temperature (Tₚ), and integrate the peak area to calculate the heat of decomposition (ΔH₂).

Thermogravimetric Analysis (TGA)

Objective: To measure mass loss as a function of temperature and identify decomposition stages.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting curve will indicate the temperatures at which decomposition and mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound.

References

Methodological & Application

Application Notes and Protocols: 5-Methyl-4-nitrothiophene-2-carboxylic acid as a Versatile Organic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitrothiophene-2-carboxylic acid is a valuable heterocyclic organic building block for the synthesis of diverse molecular scaffolds.[1][2][3] Its thiophene core is a well-recognized pharmacophore in medicinal chemistry, offering a bioisosteric alternative to a phenyl ring with unique electronic properties. The presence of the carboxylic acid, methyl, and nitro groups on the thiophene ring provides multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries in drug discovery programs. Thiophene-containing molecules have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The thiophene scaffold is a common feature in many potent kinase inhibitors, where it can engage in key interactions within the ATP-binding site of the target kinase.

While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. The carboxylic acid functionality is particularly useful as it allows for the straightforward synthesis of a wide array of amide derivatives through coupling with various amines. This approach is a cornerstone of medicinal chemistry for exploring the structure-activity relationships (SAR) of a given scaffold.

Below, we provide a representative protocol for the synthesis of a library of 5-methyl-4-nitrothiophene-2-carboxamides and discuss the potential for these compounds to act as kinase inhibitors based on the activity of structurally related molecules.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-5-methyl-4-nitrothiophene-2-carboxamides

This protocol describes a general method for the amide coupling of this compound with a variety of aniline derivatives using a common coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

-

This compound

-

Substituted aniline (e.g., 4-anisidine, 4-chloroaniline, etc.)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) plates and appropriate visualization method

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

-

To this solution, add the desired substituted aniline (1.1 eq.) followed by DIPEA (3.0 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

In a separate container, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x).

-

Wash the organic layer with brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-methyl-4-nitrothiophene-2-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |

| Thieno[2,3-d]pyrimidines | c-Met | 35.7 nM | [1] |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | 21 nM, 33.4 nM, 47.0 nM | [6] |

| 5-Hydroxybenzothiophene Derivatives | Clk1, Clk4, DRAK1, haspin, Dyrk1A/B | 11 nM - 353.3 nM | [7] |

| Thiophene-3-carboxamides | VEGFR-2 | 191.1 nM | [4] |

| Fused Thiophene Derivatives | VEGFR-2, AKT | VEGFR-2: 0.075 µM, 0.126 µM; AKT: 4.60 µM, 6.96 µM | [3] |

Visualizations

Signaling Pathway

The diagram below illustrates a simplified generic signaling pathway involving receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are common targets for thiophene-based inhibitors.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and initial biological evaluation of N-aryl-5-methyl-4-nitrothiophene-2-carboxamides.

Caption: Workflow for the synthesis and evaluation of target compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 5-METHYL-4-NITRO-2-THIOPHENECARBOXYLIC ACID [amp.chemicalbook.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalwjarr.com [journalwjarr.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 7. Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Biological Significance of 5-Methyl-4-nitrothiophene-2-carboxamides

Introduction

The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry and drug development. Among the vast landscape of pharmacologically active scaffolds, the 5-nitrothiophene-2-carboxamide core has emerged as a promising pharmacophore. Derivatives of this scaffold have demonstrated significant biological activity, including potent antibacterial and antileishmanial properties.[1][2][3][4] This document provides detailed protocols for the synthesis of 5-methyl-4-nitrothiophene-2-carboxamides and highlights their potential applications in drug discovery.

Biological Activity

5-Nitrothiophene-2-carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[2][4] These compounds are often prodrugs that require activation by bacterial nitroreductases, such as NfsA and NfsB in E. coli, to exert their cytotoxic effects.[2][4] The activated species can then interact with various cellular targets, leading to bacterial cell death. This mechanism of action makes them particularly interesting for combating multi-drug resistant bacterial strains.

Furthermore, structure-activity relationship (SAR) studies on 5-nitrothiophene-2-carboxamides have revealed their potential as antileishmanial agents.[1][3] Optimization of the amide substituent has led to the development of compounds with improved aqueous solubility and potent activity against Leishmania species.[1][3] The proposed mechanism involves bioactivation by a type I nitroreductase within the parasite.[1][3]

Applications in Drug Development

The inherent biological activities of 5-methyl-4-nitrothiophene-2-carboxamides make them attractive candidates for further investigation in several therapeutic areas:

-

Antibacterial Drug Discovery: As novel antibacterial agents with a specific mechanism of action, they hold potential for the treatment of infections caused by susceptible pathogens, including clinically relevant isolates of E. coli, Shigella spp., and Salmonella spp.[2][4]

-

Antiparasitic Drug Development: The demonstrated antileishmanial activity warrants further exploration of this scaffold for the development of new treatments for leishmaniasis, a neglected tropical disease.[1][3]

-

Fragment-Based Drug Design: The 5-methyl-4-nitrothiophene-2-carboxylic acid core can serve as a valuable starting point for fragment-based screening and lead optimization campaigns targeting various enzymes and receptors.

General Reaction Scheme

The synthesis of 5-Methyl-4-nitrothiophene-2-carboxamides is typically achieved through the coupling of this compound with a primary or secondary amine in the presence of a suitable coupling agent and a non-nucleophilic base.

Caption: General scheme for the amidation of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-aryl-5-methyl-4-nitrothiophene-2-carboxamides via HATU-mediated coupling

This protocol describes a general procedure for the synthesis of N-aryl-5-methyl-4-nitrothiophene-2-carboxamides using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Materials:

-

This compound

-

Substituted aniline (or other amine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation

The following table summarizes the hypothetical yields for the synthesis of a series of 5-Methyl-4-nitrothiophene-2-carboxamides with various amines using the protocol described above.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-5-methyl-4-nitrothiophene-2-carboxamide | 85 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-methyl-4-nitrothiophene-2-carboxamide | 82 |

| 3 | Benzylamine | N-benzyl-5-methyl-4-nitrothiophene-2-carboxamide | 90 |

| 4 | Morpholine | (5-methyl-4-nitrothiophen-2-yl)(morpholino)methanone | 92 |

| 5 | Piperidine | (5-methyl-4-nitrothiophen-2-yl)(piperidin-1-yl)methanone | 88 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 5-Methyl-4-nitrothiophene-2-carboxamides.

Hypothetical Signaling Pathway for Antibacterial Action

Caption: Hypothetical mechanism of action for antibacterial 5-Methyl-4-nitrothiophene-2-carboxamides.

References

- 1. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Potential Biological Activity of 5-Methyl-4-nitrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is limited publicly available data on the specific biological activities of 5-Methyl-4-nitrothiophene-2-carboxylic acid. The following application notes and protocols are based on the known biological activities of structurally related nitrothiophene and thiophene derivatives. These notes are intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound is a heterocyclic organic compound containing a thiophene ring, a functional group that is a constituent of various pharmacologically active molecules. While direct biological data for this specific molecule is scarce, the broader family of nitrothiophene and thiophene derivatives has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the nitro group and the carboxylic acid moiety suggests that this compound could be a candidate for investigation in these therapeutic areas. These application notes provide a starting point for exploring the potential biological profile of this compound.

Potential Biological Activities and Rationale

Based on the activities of structurally analogous compounds, this compound could plausibly exhibit the following biological effects:

-

Antimicrobial Activity: Nitro-substituted heterocycles are known for their antimicrobial properties. Derivatives of 5-nitrothiophene have shown activity against various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[1][5] The nitro group is often crucial for the antimicrobial mechanism of action.

-

Anticancer Activity: Thiophene-based compounds have been extensively studied for their potential as anticancer agents.[6][7] Some nitrothiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2][8] The mechanism of action for similar compounds has been linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Activity: Thiophene derivatives are recognized as privileged structures in the design of anti-inflammatory agents.[4] The presence of a carboxylic acid group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][9][10] Therefore, this compound may act as an inhibitor of key inflammatory enzymes like COX-1, COX-2, or 5-lipoxygenase (5-LOX).

Quantitative Data from Structurally Related Compounds

To provide a comparative context for future studies, the following tables summarize the reported biological activities of various thiophene and nitrothiophene derivatives.

Table 1: Antimicrobial Activity of Selected Nitrothiophene Derivatives

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | Pan-susceptible S. aureus | 0.5 - 2.0 | [1] |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | MRSA | 1.0 - 16.0 | [1] |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | VRSA | 4.0 | [1] |

| 5-Nitro 2-thiophene carboxaldehyde | S. aureus, Enterococcus, E. coli, Salmonella typhi | Not specified, but showed activity | [11] |

Table 2: Anticancer Activity of Selected Thiophene and Nitrofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one | HepG-2, A549, MCF-7 | More potent than Doxorubicin | [6] |

| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver Cancer) | 5.46 | [7] |

| Thiophene Carboxamide Derivative (2e) | Hep3B (Liver Cancer) | 12.58 | [7] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative with 3-methylbutanoic acid | MCF-7 | 5.02 | [2] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative with 3-methylbutanoic acid | MDA-MB-231 | 15.24 | [2] |

Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | COX-2 | 0.31 - 1.40 | [3] |

| Thiophene pyrazole hybrids | COX-2 | Moderate and selective inhibition | [3] |

| Compound 1 (a thiophene derivative) | 5-LOX | 29.2 | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

-

Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

This compound

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.